molecular formula C18H40ClN B7797575 1-Octadecanamine, hydrochloride

1-Octadecanamine, hydrochloride

Cat. No.: B7797575
M. Wt: 306.0 g/mol
InChI Key: RNYJXPUAFDFIQJ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Academic Contexts

In academic and commercial literature, 1-Octadecanamine, hydrochloride is identified by several names, which can sometimes lead to confusion. Its systematic IUPAC name is octadecan-1-aminium chloride. nih.gov However, it is frequently referred to by common synonyms such as stearylamine hydrochloride, octadecylamine (B50001) hydrochloride, and octadecylammonium chloride. nih.govchemicalbook.com The parent amine, 1-octadecanamine, is also widely known as stearylamine. nih.gov

The Chemical Abstracts Service (CAS) has assigned the number 1838-08-0 to this compound, which serves as a unique identifier in databases and publications. chemicalbook.comscbt.comapolloscientific.co.uk The molecular formula for this compound is C18H40ClN, and it has a molecular weight of approximately 305.97 g/mol . chemicalbook.comscbt.com The structure consists of a long, hydrophobic octadecyl tail (CH3(CH2)17-) and a positively charged ammonium (B1175870) head (-NH3+), with a chloride anion (Cl-) to balance the charge. This amphiphilic nature is the primary driver of its chemical behavior and utility in various research fields. ontosight.ai

Chemical Identifiers for this compound
IdentifierValueSource
CAS Number1838-08-0 chemicalbook.comscbt.comapolloscientific.co.uk
Molecular FormulaC18H40ClN chemicalbook.comscbt.com
Molecular Weight305.97 g/mol chemicalbook.comscbt.com
IUPAC Nameoctadecan-1-aminium chloride nih.gov
Common SynonymsStearylamine hydrochloride, Octadecylamine hydrochloride, Octadecylammonium chloride nih.govchemicalbook.com

Significance in Modern Chemical Science and Engineering

The significance of this compound in contemporary chemical science and engineering is multifaceted, largely stemming from its properties as a cationic surfactant. atamanchemicals.comatamankimya.com This characteristic allows it to adsorb at interfaces, such as air-water or oil-water, and to form organized molecular assemblies like micelles and vesicles in solution. nih.govmdpi.com

In materials science , it plays a crucial role in the synthesis and functionalization of nanomaterials. atamanchemicals.com Researchers utilize it to control the size and shape of metal oxide nanocrystals and to surface-functionalize carbon nanomaterials like graphene oxide and carbon nanotubes. atamanchemicals.com This surface modification is critical for applications such as the development of thin-film nanocomposite nanofilters. atamanchemicals.com

The compound is also central to the fabrication of Langmuir-Blodgett (LB) films . researchgate.net These are highly ordered monomolecular or multimolecular layers transferred from a liquid subphase onto a solid substrate. nih.gov Academic studies have explored the use of this compound to create stable LB films containing enzymes, which are foundational for developing enzymatic field-effect transistor (ENFET) based biosensors. atamanchemicals.comresearchgate.net

Furthermore, in the field of colloid and surface chemistry , it serves as a model compound for studying the behavior of cationic amphiphiles. ebi.ac.uk Its ability to form ion pairs with various molecules is exploited in studies aimed at improving the encapsulation and stability of other compounds within nanoparticle-based systems. atamanchemicals.com

Scope of Academic Research on the Compound

Academic research on this compound is broad and interdisciplinary, touching upon fundamental chemical principles and their application in advanced technologies.

A significant area of investigation involves its use in nanoparticle synthesis and drug delivery . Studies have explored its role as a positive charge-inducing agent in the preparation of solid lipid nanoparticles (SLNs) and other nanocarriers. atamankimya.commdpi.com For instance, research has demonstrated the use of stearylamine in creating cationic lipid nanoparticles for the delivery of siRNA, showcasing its potential in non-viral gene therapy vectors. mdpi.com Other studies have focused on preparing insulin-loaded solid lipid nanoparticles using stearylamine to potentially enhance intestinal absorption. researchgate.net

Another major research focus is on the creation and characterization of thin films and monolayers . The formation of Langmuir films of this compound, often in combination with other molecules like nucleic acids or proteins, is extensively studied to understand intermolecular interactions at interfaces. researchgate.netnih.gov These studies are pertinent to the development of biosensors and other functional surfaces. researchgate.net For example, research has been conducted on mixed Langmuir-Blodgett films of octadecylamine and butyrylcholinesterase for the detection of pesticides. researchgate.net

In organic synthesis , this compound and its parent amine are used as intermediates for producing a variety of other compounds, including quaternary ammonium salts and other surfactants with tailored properties. chemicalbook.com

Properties

IUPAC Name

octadecylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJXPUAFDFIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-30-1 (Parent)
Record name Stearamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838-08-0
Record name Octadecylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1838-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Reaction Pathways for 1 Octadecanamine and Its Hydrochloride Salt

Established Industrial Synthesis Routes

Industrial production of 1-octadecanamine is primarily focused on efficiency and scalability, utilizing continuous processes and robust catalytic systems.

The most common industrial method for producing 1-octadecanamine is a two-step process starting from stearic acid. lookchem.comatamanchemicals.com

Step 1: Ammoniation to Octadecanenitrile In the first step, stearic acid is reacted with ammonia (B1221849) at high temperatures. This reaction is typically carried out continuously by feeding stearic acid and ammonia into a liquid phase reaction tower at approximately 350°C. lookchem.comatamanchemicals.com This high-temperature ammoniation process converts the carboxylic acid group into a nitrile group, yielding octadecanenitrile and water as a byproduct. lookchem.comchemicalbook.com

Step 2: Catalytic Hydrogenation to 1-Octadecanamine The resulting octadecanenitrile, after purification via water washing, is then subjected to catalytic hydrogenation. lookchem.comatamanchemicals.com This reduction of the nitrile to a primary amine is performed in an autoclave under high pressure. lookchem.com A common catalyst for this transformation is a nickel-based catalyst. lookchem.comatamanchemicals.com The reaction is typically conducted at a temperature of 130°C and a pressure of about 3.5 MPa. lookchem.comatamanchemicals.com After the hydrogenation is complete, the final 1-octadecanamine product is obtained by removing the catalyst through precipitation. lookchem.comatamanchemicals.com

This industrial process is summarized in the table below, detailing the typical consumption of raw materials per ton of 1-octadecanamine produced.

Raw MaterialConsumption per Ton of 1-Octadecanamine
Stearic Acid1165 kg
Ammonia151 kg
Hydrogen Gas211 m³
Nickel Catalyst6 kg

Laboratory-Scale Synthesis and Purification Techniques

Laboratory-scale syntheses offer alternative routes that may be more suitable for smaller quantities or when starting from different precursors.

A classic laboratory method for preparing 1-octadecanamine involves the reduction of octadecanenitrile. lookchem.com In this procedure, octadecanenitrile and anhydrous ethanol (B145695) are boiled under reflux, and sodium metal is added to the reaction mixture. lookchem.comatamanchemicals.com The sodium metal acts as the reducing agent in this reaction, converting the nitrile to the primary amine.

To isolate the product as its hydrochloride salt, the reaction mixture is then cooled and poured into dilute hydrochloric acid. lookchem.comatamanchemicals.com This results in the precipitation of 1-octadecanamine hydrochloride. lookchem.com The free amine, 1-octadecanamine, can then be generated by treating the hydrochloride salt with a 20% sodium hydroxide (B78521) solution. lookchem.comatamanchemicals.com This method reportedly achieves a yield of 85%. lookchem.comatamanchemicals.com

An alternative synthetic approach involves the reaction of stearyl chloride (1-chlorooctadecane) with ammonia. atamanchemicals.com This method proceeds via a nucleophilic substitution reaction where the amino group from ammonia displaces the chloride ion on the long alkyl chain. The reaction produces 1-octadecanamine along with ammonium (B1175870) chloride as a byproduct. atamanchemicals.com This route offers a direct conversion of an alkyl halide to the corresponding primary amine.

Derivatization Pathways and Advanced Chemical Synthesis

1-Octadecanamine serves as a key building block for the synthesis of more complex molecules, particularly surfactants and cationic compounds. lookchem.comchemicalbook.com

A significant application of 1-octadecanamine is its use as a precursor for octadecyl quaternary ammonium salts. lookchem.comchemicalbook.com As a primary amine, it can be sequentially alkylated to form secondary, tertiary, and finally, quaternary ammonium salts.

The synthesis of these salts often involves the Menschutkin reaction , which is the reaction between a tertiary amine and an alkyl halide to form a quaternary ammonium salt. chemistryscl.com To produce an octadecyl quaternary ammonium salt from 1-octadecanamine, the primary amine must first be converted to a tertiary amine. This can be achieved through reactions such as methylation. atamanchemicals.com

For example, a specific derivative, octadecyl dimethyl benzyl (B1604629) ammonium chloride, is produced through the methylation of 1-octadecanamine to form N,N-dimethyloctadecylamine. atamanchemicals.comchemicalbook.com This tertiary amine is then reacted with benzyl chloride to yield the final quaternary ammonium salt. atamanchemicals.com

The general reaction conditions for synthesizing octadecyl dimethyl benzyl ammonium chloride involve heating the N,N-dimethyloctadecylamine and slowly adding benzyl chloride while maintaining the temperature. The reaction is monitored until completion, indicated by a change in the pH of the solution. organic-chemistry.org

Synthesis of Stearyl Diethanolamine via Ethoxylation

Stearyl diethanolamine is synthesized through the ethoxylation of 1-octadecanamine (stearyl amine). This reaction is a type of alkoxylation, a chemical process where ethylene oxide is added to a substrate. In this case, the primary amine group of 1-octadecanamine reacts with ethylene oxide to form the diethanolamine derivative.

The reaction can be summarized as follows: 1-Octadecanamine is reacted with two equivalents of ethylene oxide. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring and causing it to open. This process is repeated to add two hydroxyethyl groups to the nitrogen atom, resulting in the formation of stearyl diethanolamine. The degree of ethoxylation can be controlled by the stoichiometry of the reactants. This process significantly increases the water solubility of the molecule, making it useful as a surfactant and emulsifier.

Fatty amines like 1-octadecanamine are often produced from fatty acids derived from natural sources such as animal fats. nih.gov These fatty acids are converted to amines through the nitrile process before undergoing ethoxylation. nih.gov

Creation of Specialty Amine Derivatives

1-Octadecanamine serves as a versatile precursor for the synthesis of a variety of specialty amine derivatives, including quaternary ammonium compounds and other functionalized amines.

N-octadecyl-amino ethyl propionate

A plausible synthetic route for N-octadecyl-amino ethyl propionate is the aza-Michael addition of 1-octadecanamine to ethyl acrylate. In this reaction, the primary amine (1-octadecanamine) acts as a nucleophile and adds across the carbon-carbon double bond of the α,β-unsaturated ester (ethyl acrylate). This reaction is an efficient method for forming carbon-nitrogen bonds. The use of a catalyst, such as acidic alumina (B75360), can facilitate this reaction, often under solventless conditions, which aligns with green chemistry principles.

Octadecyl Dimethyl Benzyl Ammonium Chloride

Octadecyl dimethyl benzyl ammonium chloride is a quaternary ammonium salt synthesized from a derivative of 1-octadecanamine. The synthesis typically involves a two-step process:

Methylation of 1-Octadecanamine: 1-Octadecanamine is first converted to N,N-dimethyloctadecylamine.

Quaternization: The resulting tertiary amine, N,N-dimethyloctadecylamine, is then reacted with benzyl chloride. The nitrogen atom of the tertiary amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt.

A typical procedure involves heating N,N-dimethyloctadecylamine and slowly adding benzyl chloride while maintaining the temperature. researchgate.net The reaction is monitored until the desired pH is reached, indicating the completion of the quaternization process. researchgate.net

Sustainable Synthesis Approaches and Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of 1-octadecanamine and its derivatives to minimize environmental impact and enhance safety and efficiency. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org

Key green chemistry principles relevant to the synthesis of 1-octadecanamine derivatives include:

Use of Renewable Feedstocks: The synthesis of 1-octadecanamine often starts from stearic acid, which can be sourced from renewable animal and plant fats. nih.gov This reduces reliance on fossil fuels.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The aza-Michael addition, for example, is an atom-economical reaction as it involves the addition of the amine to the acrylate with no byproducts.

Use of Safer Solvents and Reaction Conditions: Green chemistry encourages the use of non-toxic, biodegradable solvents or, ideally, solvent-free reactions. wikipedia.orgresearchgate.net The synthesis of N-octadecyl-amino ethyl propionate can be performed under solventless conditions using a solid catalyst. researchgate.net

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts can be used in small amounts and can be recycled, which reduces waste. wikipedia.org For instance, the aza-Michael addition can be facilitated by recyclable heterogeneous catalysts like acidic alumina.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. researchgate.net By optimizing reaction conditions and using atom-economical reactions, the generation of waste can be significantly reduced.

Advanced Materials Science Research Applications of 1 Octadecanamine, Hydrochloride

Surface Functionalization of Nanomaterials

1-Octadecanamine, hydrochloride, primarily through its active form, octadecylamine (B50001) (ODA), serves as a critical surfactant and functionalizing agent in materials science. Its molecular structure, featuring a long 18-carbon aliphatic chain and a terminal amine group, allows it to modify the surface properties of nanomaterials. The long hydrocarbon tail imparts hydrophobicity and facilitates dispersion in non-polar solvents and polymer matrices, while the amine head group provides a reactive site for covalent or non-covalent attachment to nanomaterial surfaces. This dual functionality is leveraged to tailor the interface between nanomaterials and their surrounding environment, which is crucial for developing advanced composite materials.

Carbon Nanomaterials (Graphene Oxide, Carbon Nanotubes)

The exceptional mechanical and electrical properties of carbon nanomaterials like graphene oxide (GO) and carbon nanotubes (CNTs) are often hindered by their poor solubility and tendency to agglomerate. Functionalization with octadecylamine is a key strategy to overcome these challenges. nih.gov The amine group can react with carboxylic acid groups present on the surface of oxidized carbon nanomaterials, forming stable amide bonds. This process not only attaches the long, non-polar octadecyl chains to the surface but also exfoliates the bundled nanotubes or graphene sheets, ensuring a more uniform dispersion within a host material. nih.gov

For instance, both covalent and non-covalent modification of multi-walled carbon nanotubes (MWCNTs) with ODA has been shown to produce uniform dispersions in polyetherimide (PEI) matrices, a high-performance engineering plastic. nih.gov This improved dispersion is fundamental to creating nanocomposites with significantly enhanced properties.

Table 1: Functionalization of Carbon Nanomaterials with Octadecylamine

NanomaterialFunctionalization MethodKey OutcomeApplication AreaReference
Multi-Walled Carbon Nanotubes (MWCNTs)Covalent & Non-covalent attachment of ODAUniform dispersion in polyetherimide (PEI) matrixHigh-performance nanocomposites nih.gov
Single-Walled Carbon Nanotubes (SWCNTs)Functionalization with ODAEnables manipulation and formation of organized thin filmsLangmuir films, advanced coatings researchgate.net
Graphene Oxide (GO)Covalent linkage of ODAImproved dispersion in polymer matricesPolymer reinforcement, composites

Thin-film nanocomposite (TFN) membranes represent the next generation of filtration technology, offering improved permeability and selectivity. The incorporation of functionalized nanomaterials into the thin polymer selective layer is a critical area of research. Amine-functionalized nanomaterials, including CNTs, are incorporated into the active layer of these membranes to enhance performance. semanticscholar.orgmdpi.com

The functionalization of CNTs with octadecylamine makes them more compatible with the polymer matrix of the membrane's active layer. researchgate.net Studies on Langmuir films have shown that ODA-functionalized CNTs can be organized into stable, less agglomerated thin films at the water-air interface. researchgate.net This ability to form well-structured layers is crucial in the layer-by-layer fabrication of TFN membranes. By creating nano-channels for water transport and modifying surface properties like hydrophilicity and charge, the incorporation of ODA-functionalized CNTs can lead to membranes with higher water flux and improved resistance to fouling by organic matter. mdpi.comnih.gov

Carbon fiber microelectrodes (CFMEs) are vital tools for sensitive electrochemical detection, particularly in neurobiology for monitoring neurotransmitters. nih.gov The performance of these microelectrodes can be significantly enhanced by modifying their surface to increase sensitivity and selectivity. A common strategy is the addition of a layer of carbon nanotubes. nih.govnih.gov

The integration of ODA-functionalized CNTs onto the CFME surface is a promising approach. The functionalized nanotubes can be uniformly dispersed and attached to the carbon fiber, increasing the electroactive surface area and introducing specific functionalities. capes.gov.br The long alkyl chains of ODA can alter the local environment at the electrode surface, potentially enhancing the detection of specific analytes. This modification can improve the signal-to-noise ratio and provide a more robust and sensitive sensor compared to unmodified CFMEs. nih.govrsc.org

Nitrogen-doping is a key method for tailoring the electronic properties and surface chemistry of carbon nanotubes, making them highly effective for applications in catalysis and energy storage. nih.gov One effective synthesis method is the pyrolysis of nitrogen-containing organic compounds in a chemical vapor deposition (CVD) process. researchgate.netresearchgate.netnih.gov In this approach, a single precursor molecule provides both the carbon for the nanotube framework and the nitrogen atoms for doping.

1-Octadecanamine (C₁₈H₃₉N), with its long carbon backbone and terminal amine group, is a suitable candidate to act as such a dual-source precursor. During high-temperature pyrolysis, the molecule decomposes, with the carbon atoms assembling into the hexagonal lattice of the nanotubes while the nitrogen atoms are incorporated into the structure, often creating pyridinic-N or graphitic-N sites. nih.govresearchgate.net These nitrogen sites are known to be the active centers for reactions like the oxygen reduction reaction (ORR), which is crucial for fuel cell technology. researchgate.net The use of precursors like octadecylamine offers a straightforward method to produce large quantities of N-doped CNTs with tailored properties.

Metal Oxide Nanocrystal Preparation with Controlled Morphology

The synthesis of metal oxide nanocrystals with precisely controlled size and shape is essential for unlocking their unique properties for applications in catalysis, electronics, and magnetism. Octadecylamine has been identified as a highly effective medium for such syntheses. usq.edu.au It can act as a high-boiling-point solvent, a reducing agent, and, most importantly, a surface-capping ligand that directs crystal growth. usq.edu.au

In a typical synthesis, metal precursors are decomposed at high temperatures in ODA. The ODA molecules coordinate to the surface of the newly formed nanocrystal nuclei. By selectively adsorbing to different crystal facets, the ODA molecules can slow or inhibit growth in certain directions, thereby promoting anisotropic growth to form shapes like rods, cubes, or plates. nih.gov This method has been successfully used to prepare a wide variety of nanocrystals, including metals, mixed metal oxides, and heterostructured nanomaterials. usq.edu.au The ability of the ODA system to produce monodisperse nanocrystals with controlled morphology makes it a versatile and powerful tool in materials chemistry. nih.gov

Table 2: Role of Octadecylamine in Nanocrystal Synthesis

Nanocrystal TypeRole of Octadecylamine (ODA)Controlled ParameterReference
Metals, Metal Oxides, AlloysSolvent, Capping Agent, Reducing AgentComposition, Shape, Size usq.edu.au
Gd₂O₃ NanoplatesSurfactant (with other agents)Morphology (Plates) nih.gov
Various Metal OxidesCapping LigandShape, Size nih.gov

Hydrophobicity Induction in Nanodiamond Powders

Nanodiamonds (NDs) possess remarkable mechanical and thermal properties, but their hydrophilic surface, typically terminated with hydroxyl and carboxyl groups, causes them to agglomerate and limits their dispersion in non-polar media like oils or many polymers. researchgate.netnih.gov To overcome this, the surface of NDs can be functionalized to become hydrophobic.

Covalently linking octadecylamine to the surface of nanodiamonds is a highly effective method for this purpose. researchgate.net The amine group of ODA reacts with the carboxylic acid groups on the ND surface to form stable amide linkages. This process blankets the nanodiamond core with the long, hydrophobic alkyl chains of ODA. researchgate.netresearchgate.net The result is a transformed material that is readily dispersible in non-polar solvents, forming stable colloidal solutions. nih.govresearchgate.net This hydrophobization is critical for applications such as additives in lubricants, anti-wear coatings, and for creating uniformly dispersed nanodiamond-polymer nanocomposites with enhanced mechanical and thermal properties. researchgate.net

Modification of Graphite (B72142) and Fullerene Surfaces

The functionalization of graphitic surfaces with this compound and its free amine form, octadecylamine (ODA), is a significant area of research aimed at tailoring surface properties for specific applications. The long alkyl chain of ODA is key to altering the surface energy of materials like graphite and its derivatives, such as graphene oxide (GO).

In one facile method, ODA is chemically grafted onto GO sheets through a nucleophilic substitution reaction, where the amine groups of ODA react with the epoxy groups present on the GO surface. nih.gov This process transforms the typically hydrophilic GO into a highly hydrophobic material. Research has demonstrated that films made from these ODA-functionalized GO sheets can exhibit superhydrophobicity, with measured water contact angles as high as 163.2° and low contact angle hysteresis. nih.gov This modification is being explored for creating low-cost, large-scale superhydrophobic coatings and for the surface modification of GO-based papers and composites. nih.gov

Beyond creating water-repellent surfaces, ODA-modified graphite is used as a substrate for directing the assembly of biomolecules. For instance, the evolution of single-stranded DNA (ssDNA) assembly on ODA-modified highly oriented pyrolytic graphite (HOPG) surfaces has been studied. nih.gov The ODA layer alters the graphite-DNA interaction, and subsequent treatments like heating and sonication can induce dramatic morphological changes in the DNA, from ordered structures to random aggregates and then to three-dimensional networks. nih.gov This controlled deposition of DNA on graphitic substrates opens new avenues for designing novel nanomaterials and enhancing the sensitivity of DNA biosensors. nih.gov

Furthermore, ODA-grafted GO has been shown to be an effective agent for improving the dispersion of other carbon nanomaterials, like carbon nanotubes (CNTs), within polymer matrices. mdpi.com The strong interaction between the ODA on the GO and the CNTs helps to prevent the CNTs from agglomerating, which is a common challenge in creating nanocomposites. mdpi.com

Table 1: Research Findings on Graphite Surface Modification with Octadecylamine (ODA)

Modified MaterialModification MethodKey FindingPotential ApplicationReference
Graphite Oxide (GO)Nucleophilic substitution with ODACreation of superhydrophobic film (Contact Angle: 163.2°)Low-cost superhydrophobic coatings, modified GO paper nih.gov
Highly Oriented Pyrolytic Graphite (HOPG)ODA coatingControlled assembly and rearrangement of ssDNADNA biosensors, novel nanomaterials nih.gov
Graphene Oxide (GO)ODA graftingAssistant for dispersing Carbon Nanotubes (CNTs) in polymer compositesAdvanced nanocomposites with enhanced mechanical and electrical properties mdpi.com
Graphene NanosheetsCovalent grafting of ODACoated polyester (B1180765) fabrics achieve high hydrophobicity (Contact Angle: 148°)Water-repellent textiles rsc.org

Thin Films and Coatings Development

The film-forming capabilities of this compound are central to its application in developing specialized thin films and coatings for electronics, industrial systems, and protective surfaces.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. In organic electronics, SAMs are gaining importance as a low-cost and reliable method to modify surfaces and interfaces within devices like transistors and sensors. rsc.org Molecules like 1-Octadecanamine are ideal for this purpose due to their amphiphilic nature, allowing them to form a well-ordered, rigid, and densely packed monolayer. researchgate.net

Research has shown that SAMs of octadecylamine can be formed on various substrates, such as mica, to create well-defined interfaces. researchgate.netacs.org These monolayers can modify the electronic properties of the substrate surface. For example, grafting a SAM onto a semiconductor or metal electrode can alter the work function and reduce the energy barrier for charge injection, thereby improving device efficiency. szfki.hu The organized dipoles of the molecules in the SAM create an electrical double layer that shifts the electrochemical potential of the charge carriers. szfki.hu

Spectroscopic studies using ATR-FTIR and XPS have provided detailed insights into the structure of ODA SAMs, revealing that the alkyl chains are often in a tilted configuration. researchgate.netacs.org These studies also confirmed the presence of protonated amino groups (-NH₃⁺), indicating an acid-base reaction with surface water or atmospheric CO₂. researchgate.netacs.org This ability to tailor the electronic and morphological properties of interfaces is crucial for the development of advanced organic electronic devices, including highly sensitive biosensors. rsc.org

Table 2: Applications of Octadecylamine SAMs in Organic Electronics Research

SubstrateSAM FunctionObserved EffectReference
Indium Tin Oxide (ITO) ElectrodeInterface modificationImproved charge injection into organic semiconductors szfki.hu
MicaModel surface for structural studiesFormation of rigid, well-ordered, tilted molecular packing researchgate.netacs.org
Organic SemiconductorsSurface functionalizationDramatic increase in surface conductivity arxiv.org

In industrial water-steam systems, such as those in power plants, film-forming substances (FFS) are used to protect metal surfaces from corrosion. researchgate.net Octadecylamine (ODA) is a common film-forming amine used for this purpose. researchgate.net However, its presence can impact other components of the system, particularly the ion-exchange resins used for water purification and condensate polishing. fabad.org.trbanglajol.infojocpr.com

Research investigating the effects of ODA on ion-exchange resins has shown that it can significantly reduce their performance. rsc.org Studies on representative cation-exchange and anion-exchange resins revealed that the ion-exchange capacity of the cation-exchange resin dropped dramatically after exposure to ODA. rsc.org The anion-exchange resin experienced a slight drop in capacity. rsc.org This fouling is attributed to the formation of a hydrophobic ODA film on the resin beads, which blocks the ion-exchange sites. rsc.orgresearchgate.net

The mass transfer coefficient (MTC) of the cation-exchange resin, a measure of the rate of ion exchange, was also affected. The MTC did not drop significantly upon initial ODA exposure but decreased after the resin was regenerated, likely due to the protonation of the ODA during the regeneration process, which strengthens its adhesion to the resin. rsc.org

Table 3: Impact of Octadecylamine (ODA) on Ion Exchange Resin Performance

Resin TypeParameterEffect of ODA ExposureReference
Cation-Exchange ResinIon-Exchange CapacityDramatic decrease rsc.org
Anion-Exchange ResinIon-Exchange CapacitySlight decrease rsc.org
Cation-Exchange ResinMass Transfer Coefficient (MTC)Significant drop after regeneration rsc.org

The accumulation of ice poses significant risks to infrastructure, transportation, and energy systems. nih.govmdpi.com A major area of research is the development of passive anti-icing surfaces, which prevent or delay ice formation and reduce ice adhesion without continuous energy input. nih.gov Superhydrophobic surfaces, which exhibit extreme water repellency, are a promising platform for creating anti-icing coatings. technologylawsource.comresearchgate.net

The connection to this compound lies in its demonstrated ability to create superhydrophobic surfaces. As detailed in section 3.1.4, functionalizing graphite oxide with octadecylamine (ODA) can produce films with water contact angles exceeding 160°. nih.gov This level of water repellency is a key characteristic sought in anti-icing research. technologylawsource.com

The principle behind using superhydrophobic surfaces for anti-icing is that they can minimize the contact area and contact time of incoming supercooled water droplets, causing them to roll or bounce off before they have a chance to freeze. technologylawsource.com Furthermore, the layer of trapped air within the rough texture of a superhydrophobic surface acts as a thermal barrier, slowing heat transfer from the water to the cold surface. mdpi.com While research may not always explicitly name this compound in final anti-icing formulations, its role as a functional molecule to impart superhydrophobicity to various materials makes it a relevant compound in the foundational research for this application. nih.govrsc.org

Polymer Chemistry and Composite Materials

Plastics such as polypropylene (B1209903) (PP), polystyrene (PS), and acrylonitrile-butadiene-styrene (ABS) resin are excellent electrical insulators. specialchem.com This property, however, makes them prone to the buildup of static electricity on their surfaces, which can attract dust, cause processing problems, and lead to electrostatic discharge (ESD). atamanchemicals.comkao.com To mitigate these issues, antistatic agents are incorporated into the polymer matrix. specialchem.comnih.gov

1-Octadecanamine is recognized as an effective internal antistatic agent for these polymers. atamanchemicals.com It functions as a migratory additive; when blended into the resin, the octadecylamine molecules gradually migrate to the surface of the plastic part. kao.com There, the hydrophilic amine headgroup interacts with atmospheric moisture to form a microscopic, conductive layer that dissipates static charges. specialchem.com The long, hydrophobic alkyl tail ensures compatibility with the polymer matrix during processing. europlas.com.vn

Research has demonstrated the effectiveness of octadecylamine and its derivatives in reducing the surface resistivity of polymers. For example, a study using a related compound, octadecyl methyl dihydroxyethyl ammonium (B1175870) bromide (OMDAB), in polypropylene showed that adding just 0.3% by mass of the agent could decrease the surface resistivity to 1.05 × 10¹¹ Ω after seven days. researchgate.net This indicates a good and durable antistatic effect. The performance of such agents is often dependent on relative humidity, with surface resistivity decreasing as humidity increases. researchgate.net While highly effective, the concentration of these additives must be optimized, as excessive amounts can sometimes affect the surface properties or printability of the final product. europlas.com.vn

Table 4: Antistatic Performance of Amine-Based Agents in Polymer Matrices

Polymer MatrixAntistatic AgentLoading (%)Surface Resistivity (Ω)Key ObservationReference
Polypropylene (PP)Octadecyl methyl dihydroxyethyl ammonium bromide (OMDAB)0.31.05 × 10¹¹Good antistatic durability and launderability researchgate.net
Polypropylene (PP)Ethoxylated Alkylamines--Widely used, effective even at low humidity europlas.com.vn
Polystyrene (PS)Octadecylamine--Listed as a suitable non-ionic antistatic agent atamanchemicals.com
ABS ResinOctadecylamine--Listed as a suitable non-ionic antistatic agent atamanchemicals.com
Transparent ABSPermanent Antistatic Polymer20~10⁸Maintains transparency while providing ESD protection inchr-esd.com

Additive in Polymer Formulations for Property Modification

This compound, and its free amine form, octadecylamine, serve as versatile additives in polymer formulations, primarily to modify the physical and chemical properties of the final material. Their utility stems from the molecule's amphiphilic nature, possessing a long, hydrophobic hydrocarbon tail and a hydrophilic amine head group. This structure allows it to act as a surfactant, compatibilizer, and surface modifier within a polymer matrix.

One significant application is its use as a surface modifier for inorganic fillers used in polymer nanocomposites. Research has demonstrated that treating fillers like montmorillonite (B579905) (MMT) clay with octadecylamine enhances their compatibility with polymer matrices, leading to improved material properties. In a study involving Polyamide 6 (PA6) nanocomposites, MMT clay was organically modified using octadecylamine reacted with hydrochloric acid. researchgate.net This modification transformed the hydrophilic clay into an organophilic material (OMMT), facilitating its dispersion within the PA6 matrix. researchgate.net The incorporation of this OMMT resulted in significant enhancements to the polymer's thermal and mechanical characteristics. researchgate.net

Thermogravimetric analysis (TGA) showed that the thermal stability of the PA6 nanocomposite with 3% OMMT improved by 22% compared to virgin PA6. researchgate.net Furthermore, dynamic mechanical analysis (DMA) revealed notable improvements in viscoelastic properties. The storage modulus, which indicates the material's stiffness, increased with higher concentrations of OMMT. researchgate.net These improvements are attributed to the strong interfacial adhesion between the polymer and the octadecylamine-modified clay, which restricts the thermal motion of polymer chains and enhances crystallinity. researchgate.netresearchgate.net

Beyond nanocomposites, 1-octadecanamine and its derivatives are utilized as antistatic agents in polymers such as polypropylene, polystyrene, and acrylonitrile-butadiene-styrene (ABS) resins. google.comeuroplas.com.vn As migratory additives, they move to the polymer surface, where the hydrophilic amine group attracts atmospheric moisture. europlas.com.vnampacet.com This creates a conductive layer that dissipates static electrical charges, preventing dust attraction and potential electrostatic discharge hazards. ampacet.comhunan-chem.com

Table 1: Effect of Octadecylamine-Modified Montmorillonite (OMMT) on Polyamide 6 (PA6) Properties researchgate.net

PropertyVirgin PA6PA6 + 1% OMMTPA6 + 3% OMMTPA6 + 5% OMMTPA6 + 7% OMMT
Thermal Stability Improvement Baseline-+22%--
Viscoelastic Property Improvement Baseline+13%+17%+23%+26%
Crystallinity (%) 53%52.5%77.7%58.4%78.6%

Emerging Materials Research Areas

Thermoelectric Materials Development

The application of this compound in the development of thermoelectric materials is an emerging area of interest, though extensive published research is not yet widespread. Its potential lies in its established ability to modify surfaces and influence the thermal properties of composite materials. Thermoelectric devices, which convert heat energy into electrical energy, rely on materials with a high figure of merit (ZT), requiring high electrical conductivity and low thermal conductivity.

The prospective role for this compound is as a modifying agent for nanoscale components within thermoelectric composites. For instance, its use in functionalizing carbon nanomaterials like graphite is known. hunan-chem.com By modifying the surface of fillers (e.g., graphene, carbon nanotubes) before their incorporation into a thermoelectric matrix, it could help tailor the interface between the filler and the matrix. This interfacial engineering is critical for scattering phonons (heat carriers) more effectively than electrons, thereby reducing thermal conductivity without significantly compromising electrical conductivity.

While direct experimental demonstration in a thermoelectric system is a subject for future research, the principle is based on its proven performance in other nanocomposites where it enhances dispersion and modifies interfacial properties, which are key challenges in the fabrication of high-performance thermoelectric materials. researchgate.net

Electrode Surface Modification in Electrochemical Systems

In the field of electrochemistry, this compound has been successfully used to modify the surface of electrodes, thereby enhancing their performance and selectivity in electrochemical systems. A notable application is the incorporation of octadecylamine into carbon paste electrodes (CPEs) for use in electrochemical sensors. acs.org

Research has shown that creating an octadecylamine-modified carbon paste electrode (OA-CPE) can effectively eliminate interference from common electroactive species found in biological and chemical samples, such as ascorbic acid, uric acid, and dopamine. acs.org The long, hydrophobic alkyl chain of the octadecylamine creates a barrier on the electrode surface that repels these interfering analytes while allowing specific target molecules to reach the electrode surface and react. acs.org

In one study, an OA-CPE was developed for the selective detection of hexacyanoferrate. The modification rendered the electrode highly selective, as the signals from ascorbic acid and other interferents were completely suppressed. acs.org The mechanism relies on the octadecylamine forming a dense, fatty-like layer over the graphite particles in the paste, which restricts the diffusion of unwanted hydrophilic and hydrophobic molecules to the electrode surface. acs.org This permselective property is crucial for developing robust and reliable electrochemical sensors and biosensors. The degree of selectivity can be fine-tuned by adjusting the concentration of octadecylamine within the carbon paste matrix. acs.org

Table 2: Performance of Octadecylamine-Modified Carbon Paste Electrode (OA-CPE) acs.org

AnalyteResponse at Unmodified CPEResponse at OA-CPE (15% Octadecylamine)Outcome of Modification
Hexacyanoferrate(II) Clear voltammetric signalClear and well-defined signalHigh selectivity maintained
Ascorbic Acid Significant interference signalSignal completely eliminatedInterference suppressed
Uric Acid Significant interference signalSignal completely eliminatedInterference suppressed
Dopamine Significant interference signalSignal completely eliminatedInterference suppressed

Colloid and Interface Science: Mechanistic Studies and Applications of 1 Octadecanamine, Hydrochloride

Surfactant and Emulsifier Behavior

1-Octadecanamine, hydrochloride is an amphiphilic molecule, possessing a long, hydrophobic 18-carbon alkyl chain (the octadecyl group) and a hydrophilic primary amine hydrochloride head group. ontosight.ai This dual nature dictates its behavior at interfaces, where it functions as a potent surfactant and emulsifier. atamanchemicals.com In aqueous solutions, the hydrochloride salt dissociates, yielding a positively charged ammonium (B1175870) cation (octadecylammonium) and a chloride anion. This cationic nature is central to its functionality.

The emulsifying action of this compound can be understood through several classical theories of emulsification.

Surface Tension Theory: This theory posits that emulsifying agents work by lowering the interfacial tension between two immiscible liquids, such as oil and water. cutm.ac.in The spontaneous tendency of a system to minimize its surface free energy drives the coalescence of dispersed droplets. By adsorbing at the oil-water interface, this compound molecules reduce this tension, thereby lowering the energy required to create and maintain the small droplets characteristic of an emulsion. cutm.ac.inrsc.org

Oriented Wedge Theory: This model provides a geometric explanation for emulsion type (oil-in-water or water-in-oil). cutm.ac.infirp-ula.org It suggests that the surfactant molecules orient themselves at the interface according to the relative sizes of their hydrophilic and hydrophobic portions. For this compound in an oil-water system, the positively charged, highly hydrated ammonium head group is significantly larger than the linear hydrocarbon tail. This steric difference forces the interfacial film to curve with the hydrophilic groups on the outer, more extensive surface, thus favoring the formation of oil-in-water (O/W) emulsions. firp-ula.org

Interfacial Film Theory: This theory views the emulsifier as forming a physical barrier or film at the interface that prevents droplet coalescence. cutm.ac.in this compound molecules align at the oil-water boundary, with their hydrophobic tails penetrating the oil phase and their hydrophilic cationic heads residing in the aqueous phase. The charged nature of the head groups results in electrostatic repulsion between adjacent droplets, creating a stable interfacial film that acts as a barrier to prevent them from merging. cutm.ac.in

The primary mechanism by which this compound reduces interfacial tension is through its adsorption and orientation at the oil-water interface. The long C18 hydrocarbon tail has a strong affinity for the nonpolar oil phase, while the ionic -NH3+Cl- group is attracted to the polar water phase. This alignment disrupts the cohesive forces between water molecules and between oil molecules at the boundary, effectively lowering the interfacial energy. rsc.org

Emulsion stabilization is achieved through a combination of effects:

Electrostatic Repulsion: Once adsorbed, the protonated amine groups create a positive surface charge on the oil droplets. This leads to a repulsive electrostatic force between the droplets, preventing them from approaching one another closely enough to coalesce. researchgate.net

Steric Hindrance: The layer of adsorbed surfactant molecules forms a protective barrier. The long alkyl chains can also provide a steric hindrance effect, further contributing to the stability of the emulsion.

Reduction of Interfacial Tension: As described, the lowered interfacial tension makes the system less thermodynamically driven towards coalescence, rendering the emulsion kinetically stable for an extended period. researchgate.netchemijournal.com

A study on octadecylamine (B50001) (ODA) Langmuir monolayers demonstrated that at low pH (e.g., pH 2.5), where the amine group is protonated (similar to the hydrochloride salt), a stable monolayer forms. The presence of counter-ions like Cl- is crucial as they adsorb to the protonated amine groups, partially neutralizing the charge and allowing for a stable film to be recovered. nih.gov

Emulsion polymerization is a widely used industrial process for producing polymer latexes. researchgate.net It involves polymerizing monomers within a stable emulsion. Cationic surfactants like this compound can be employed as stabilizers in these systems. atamanchemicals.com

In a typical emulsion polymerization setup, the surfactant serves to emulsify the monomer in the continuous phase (usually water). researchgate.net The process begins with the formation of monomer-swollen surfactant micelles. Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the micelles, which then transform into polymer particles. This compound plays a critical role by:

Stabilizing Monomer Droplets and Polymer Particles: It forms a protective layer around the monomer droplets and, more importantly, the nascent and growing polymer particles. atamanchemicals.com

Controlling Particle Nucleation and Size: The concentration of the surfactant influences the number and size of the initial micelles, which in turn affects the particle nucleation mechanism and the final particle size distribution of the latex. dntb.gov.ua The electrostatic repulsion imparted by the cationic head groups prevents the particles from agglomerating, ensuring the colloidal stability of the final latex product.

Due to its surfactant properties, this compound is used in the formulation of various coatings and adhesives. ontosight.aiatamanchemicals.com In waterborne formulations, it acts as an emulsifier to disperse polymers, resins, and other components that are not soluble in water. The stability it imparts to these emulsions is critical for the final product's performance, ensuring:

Homogeneity and Shelf-life: A stable emulsion prevents the separation of components during storage.

Uniform Film Formation: During application and drying, the uniform distribution of binder and pigment particles is essential for creating a consistent and defect-free coating or adhesive layer.

Adhesion: In some applications, the cationic nature of the surfactant can promote adhesion to negatively charged substrates, such as wood, paper, or certain minerals.

Adsorption Phenomena and Mechanisms

The tendency of this compound to adsorb onto surfaces is fundamental to its applications, from corrosion inhibition to mineral flotation. The mechanism of adsorption is highly dependent on the nature of the surface (the adsorbent) and the surrounding medium.

Adsorption on Metal Surfaces: The adsorption of octadecylamine onto metal surfaces, particularly carbon steel, has been studied extensively, often in the context of corrosion inhibition. koreascience.kr The primary amine group has a strong affinity for metal surfaces. koreascience.kr In aqueous solutions, the adsorption mechanism is complex. Studies on carbon steel in anaerobic alkaline solutions show that octadecylamine forms a multi-layer film. koreascience.krresearchgate.net

The adsorption process involves:

Physisorption: The initial interaction is often described as physisorption, involving weak electrostatic forces (van der Waals forces) between the long alkyl chain and the surface, and interactions between the charged amino group and the metal. xml-journal.netohio.edu

Multi-layer Formation: As the concentration of octadecylamine increases, the number of adsorbed layers grows. The first layer is primarily driven by van der Waals forces, while subsequent layers are dominated by electrostatic forces between the molecules. xml-journal.net The hydrophobic alkyl chains orient away from the surface, creating a barrier that repels water.

Research has quantified the thickness of these adsorbed films as a function of the amine's concentration, as shown in the table below.

Table 1: Effect of Octadecylamine Concentration on Adsorbed Film Thickness on Carbon Steel Surface koreascience.kr
Octadecylamine Concentration (mg/L)Measured Film Thickness (nm)
117
518
1023
2032
5044

Adsorption on Clay-based Materials: this compound also adsorbs effectively onto the surfaces of various minerals and clays (B1170129), an interaction exploited in processes like froth flotation. Clay minerals typically have negatively charged surfaces, especially at neutral to alkaline pH, making them ideal substrates for cationic surfactants. mdpi.com

The adsorption mechanism is primarily driven by electrostatic attraction between the positively charged octadecylammonium ions and the negative sites on the clay mineral lattice. Studies on the adsorption of dodecylamine (B51217) (a C12 analogue) on kaolinite (B1170537) showed that the amine's cationic head group strongly interacts with the negatively charged surface. mdpi.com Research on the adsorption of octadecylamine hydrochloride (ODA) on potassium chloride (KCl) crystals found that the process is well-described by the Langmuir isotherm model . researchgate.net This model assumes monolayer adsorption onto a surface with a finite number of identical sites. mdpi.comiosrjournals.org The adsorption of other organic cations on various clays has also been shown to fit the Langmuir or Freundlich isotherm models . mdpi.comresearchgate.net The Freundlich model describes adsorption on heterogeneous surfaces. iosrjournals.org

The adsorption of ODA on mineral surfaces is a key principle in flotation, where it selectively renders a target mineral hydrophobic, allowing it to attach to air bubbles and be separated. For instance, density functional theory (DFT) calculations showed that the adsorption energy of the ODA cation on KCl surfaces is significantly more favorable than on NaCl surfaces, explaining its selectivity as a collector in potash flotation. iaea.org Similarly, simulations on muscovite, a type of mica clay, showed that ODA preferentially adsorbs on the (131) crystal plane over the (002) plane, guiding strategies to improve flotation efficiency. mdpi.com

Table 2: Adsorption Isotherm Models for Cationic Surfactants on Mineral/Clay Surfaces
AdsorbateAdsorbentApplicable Isotherm Model(s)Key FindingReference
Octadecylamine HydrochlorideKCl CrystalLangmuirAdsorption is a monolayer process on a homogeneous surface. researchgate.net
DodecylamineKaoliniteLangmuirAdsorption strength is high due to electrostatic interaction. mdpi.com
Tetracycline HydrochlorideKaoliniteLangmuir & FreundlichModel fit is pH-dependent, indicating complex interactions. mdpi.com
Octadecylamine (on nanobentonite)NanoorganoclayFreundlichAdsorption capacity is high, fitting a heterogeneous surface model. researchgate.net

Adsorption on Solid-Liquid Interfaces (e.g., Metal Surfaces, Clay-based materials)

Electrostatic Interactions

As a cationic surfactant, this compound in aqueous solutions dissociates into the positively charged octadecylammonium ion (C₁₈H₃₇NH₃⁺) and a chloride ion. This positive charge is the primary driver for its adsorption onto negatively charged surfaces through electrostatic attraction. yale.edunih.gov In colloidal systems, many particles possess a negative surface charge, leading to electrostatic repulsion and stability of the dispersion. tudelft.nl The introduction of the positively charged octadecylammonium ions neutralizes this surface charge, reducing the electrostatic repulsion between particles and promoting aggregation. yale.edutudelft.nl This interaction is fundamental to its application in processes like flocculation and mineral flotation. The strength of this interaction can be influenced by the ionic strength of the solution; however, at very low ionic strengths, long-range, unscreened Coulombic forces can dominate the interactions between charged particles. yale.eduaps.org

Hydrogen Bonding and Van der Waals Forces

Beyond electrostatic attraction, hydrogen bonding and van der Waals forces play a significant role in the adsorption of this compound. The amine group of the molecule can act as a hydrogen bond donor, interacting with suitable functional groups on the adsorbent surface.

The long, 18-carbon alkyl chain (octadecyl group) of the molecule contributes significantly to adsorption through van der Waals forces. These non-polar interactions, also known as hydrophobic interactions in aqueous environments, drive the association of the alkyl chains with non-polar surfaces or with each other. This can lead to the formation of organized, self-assembled structures on the surface.

Surface Complexation

In some instances, the adsorption of this compound can involve the formation of surface complexes. This is particularly relevant on surfaces of metal oxides or minerals where the amine group can coordinate with metal ions on the surface. This interaction can be considered a form of chemisorption and leads to a more specific and stronger bond compared to simple electrostatic attraction.

Adsorption Isotherms and Kinetics

The relationship between the amount of this compound adsorbed onto a surface and its concentration in the surrounding solution at a constant temperature is described by adsorption isotherms. nih.gov Common models used to describe this equilibrium include the Langmuir, Freundlich, and Dubinin-Radushkevich isotherms. nih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces with a non-uniform distribution of adsorption energies. researchgate.netnih.gov The Dubinin-Radushkevich isotherm can help distinguish between physical and chemical adsorption mechanisms based on the calculated mean free energy of adsorption. nih.gov For instance, adsorption energies between 8 and 16 kJ/mol are indicative of a chemical ion-exchange process. nih.gov

Adsorption kinetics describe the rate at which adsorption occurs. Pseudo-first-order and pseudo-second-order models are frequently used to analyze the kinetic data. nih.gov The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. nih.gov

Table 1: Adsorption Isotherm Models

Isotherm Model Description Key Parameters
Langmuir Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. researchgate.netnih.gov q_max (maximum adsorption capacity), b (Langmuir constant related to the energy of adsorption)
Freundlich Empirically describes multilayer adsorption on a heterogeneous surface. researchgate.net K_F (Freundlich constant related to adsorption capacity), n (heterogeneity factor)
Dubinin-Radushkevich Used to determine the nature of adsorption (physical or chemical) based on the mean free energy of adsorption. nih.gov q_s (theoretical saturation capacity), β (constant related to mean free energy), E (mean free energy of adsorption)

Table 2: Adsorption Kinetic Models

Kinetic Model Rate-Limiting Step Equation (Linear Form)
Pseudo-first-order Physisorption, where the rate is proportional to the number of unoccupied sites. nih.gov log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

| Pseudo-second-order | Chemisorption, where the rate is proportional to the square of the number of unoccupied sites. nih.gov | t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t |

Where:

q_e and q_t are the amounts of adsorbate adsorbed at equilibrium and at time t, respectively.

k_1 is the rate constant of pseudo-first-order adsorption.

k_2 is the rate constant of pseudo-second-order adsorption.

Film Formation and Structural Characterization of Adsorbed Layers

The adsorption of this compound can lead to the formation of thin films on surfaces. The structure of these adsorbed layers is critical to their function. Techniques such as Langmuir-Blodgett (LB) deposition can be used to create well-ordered mono- and multilayers of octadecylamine. nih.gov

Spectroscopic methods are employed to characterize the structure of these films. For instance, studies on octadecylamine LB films have shown that the molecules can adopt specific orientations, such as an edge-on arrangement. nih.gov The packing of the alkyl chains can result in interdigitated structures within bilayers. nih.gov The adsorption of other molecules onto these pre-formed films can induce structural changes, such as a decrease in the layer-to-layer distance, indicating the formation of a new layer structure. nih.gov

Flocculation and Coagulation Processes

This compound is an effective cationic flocculant used to destabilize colloidal suspensions and promote the aggregation of small particles into larger flocs that can be easily separated. psu.edu Coagulation involves the destabilization of colloids, while flocculation is the process of bringing these destabilized particles together to form larger agglomerates. psu.edu

Mechanisms of Flocculation (Bridging, Charge Neutralization, Sweep Flocculation)

The primary mechanisms by which this compound induces flocculation are charge neutralization and bridging.

Charge Neutralization: As a cationic surfactant, this compound adsorbs onto negatively charged particles, neutralizing their surface charge. psu.edumdpi.com This reduction in electrostatic repulsion allows particles to approach each other closely enough for short-range attractive forces, like van der Waals forces, to become dominant, leading to aggregation. psu.edu Optimum flocculation often occurs near the point of zero net charge (isoelectric point). psu.edu Overdosing with the cationic flocculant can lead to charge reversal and restabilization of the suspension due to the renewed electrostatic repulsion between now positively charged particles. researchgate.net

Bridging: The long alkyl chain of this compound can extend from the surface of one particle and adsorb onto the surface of another, forming a physical bridge between them. researchgate.netresearchgate.net This mechanism is particularly effective for high molecular weight polymers, but the long chain of octadecylamine can also contribute to this effect. This bridging action pulls the particles together into a floc. Effective bridging requires that there are sufficient unoccupied surface sites on adjacent particles for the extended chains to attach to.

Sweep Flocculation: While more commonly associated with inorganic coagulants like aluminum or iron salts that form voluminous hydroxide (B78521) precipitates, a similar concept can apply in certain contexts with surfactants. tudelft.nlresearchgate.netresearchgate.net If the concentration of this compound is high enough to form aggregates or micelles in the solution, these can enmesh and sweep colloidal particles out of the suspension as they settle. researchgate.net

Table 3: Flocculation Mechanisms

Mechanism Description Key Factor
Charge Neutralization Reduction of surface charge on colloidal particles by adsorption of oppositely charged species, leading to reduced electrostatic repulsion. psu.edumdpi.com Surface charge of particles and flocculant.
Bridging Adsorption of a single polymer or long-chain molecule onto multiple particles, physically linking them together. researchgate.netresearchgate.net Molecular weight/chain length of the flocculant.
Sweep Flocculation Entrapment of colloidal particles within a precipitate of the coagulant. tudelft.nlresearchgate.netresearchgate.net Coagulant concentration and solubility.

Role in Mineral Flotation Processes

This compound, also known as octadecylamine hydrochloride (ODA), serves as a critical cationic collector in the froth flotation of various minerals. rsc.orgrsc.orgresearchgate.net Its primary function is to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). This hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, forming a froth that can be separated from the unwanted gangue minerals which remain in the slurry. arkema.com

The effectiveness of this compound as a collector is rooted in its molecular structure: a long, non-polar hydrocarbon tail (C18) and a polar, positively charged amine hydrochloride head group. The cationic head group is attracted to and adsorbs onto mineral surfaces that are negatively charged in the aqueous pulp. arkema.com911metallurgist.com This adsorption is often driven by electrostatic interaction. ut.ac.ir Once adsorbed, the non-polar hydrocarbon tails are oriented outwards, creating the necessary hydrophobic surface for bubble attachment.

Research has demonstrated the efficacy of this compound in the flotation of several key industrial minerals:

Potash Ores (Sylvite): ODA is a vital collector for the separation of sylvite (KCl) from halite (NaCl) in potash ore processing. rsc.orgrsc.orgnih.gov The flotation kinetics and selectivity are highly dependent on the ODA dosage. Studies have shown that increasing the collector dosage can significantly enhance the flotation rate of both sylvite and halite, but the rate for halite increases more rapidly, which can negatively impact the concentrate grade. rsc.orgresearchgate.net Therefore, optimized strategies, such as starvation feeding of the collector, have been developed to improve the separation efficiency and reduce reagent consumption. rsc.orgrsc.orgresearchgate.net

Zinc Ores (Smithsonite, Hemimorphite): In the flotation of zinc silicate (B1173343) ores like hemimorphite, this compound (often referred to as stearyl amine) is used as a cationic collector. ut.ac.ir The process efficiency is sensitive to pH, with optimal performance often observed in alkaline conditions (pH above 10), where the free amine concentration is higher. ut.ac.ir The effectiveness of the collector can be enhanced by pre-treating the ore with a sulfidizing agent like sodium sulfide (B99878). This treatment is believed to render the mineral surface more negative, thereby promoting the electrostatic attraction of the cationic amine collector and significantly improving recovery. ut.ac.irnih.gov

Silica (B1680970) and Silicates: As a cationic collector, ODA is effective in the flotation of quartz (silica). 911metallurgist.com This is particularly useful in reverse flotation processes, where the objective is to float the silica gangue away from the valuable mineral. For instance, it is used to remove silica from iron ore and phosphogypsum. mdpi.comnih.gov The adsorption of the amine onto the negatively charged silica surface is the primary mechanism for its collection. mdpi.com

The table below summarizes key research findings on the application of this compound in mineral flotation.

Mineral(s)Ore TypeRole of 1-Octadecanamine, HCl (ODA)Key Findings & Mechanisms
Sylvite (KCl), Halite (NaCl)Potash OreCationic CollectorODA dosage is critical; starvation feeding improves selectivity by managing flotation rates of sylvite vs. halite. rsc.orgrsc.orgresearchgate.net
HemimorphiteZinc Silicate OreCationic CollectorPerformance is enhanced at pH > 10. Synergistic effects are observed when used with co-collectors like Armac T. ut.ac.ir
SmithsoniteZinc Oxide OreCationic CollectorPre-sulfidization of the mineral surface significantly improves ODA adsorption and flotation recovery from ~38% to ~82%. nih.gov
Silica (Quartz)Iron Ore, PhosphogypsumCationic CollectorUsed in reverse flotation to remove silica gangue. Adsorbs onto negatively charged silica surfaces. 911metallurgist.commdpi.comnih.gov

Application in Industrial Wastewater Treatment (e.g., dye removal, solid agglomeration)

The application of this compound specifically for the treatment of industrial wastewater through dye removal or solid agglomeration is not extensively detailed in dedicated research studies found in the search results. Coagulation-flocculation is a widely used technique for treating dye-laden wastewater, often employing chemicals like ferric chloride, magnesium chloride, or alum to neutralize charges and agglomerate particles for separation. researchgate.netnih.govnih.govnih.gov Adsorption onto various low-cost materials is another common method for dye removal. mdpi.com

While direct studies on wastewater treatment are limited, the broader class of octadecylamine compounds and their derivatives are noted for their use as cationic surfactants, dyeing auxiliaries, and in the synthesis of ion exchange resins for water treatment. For example, derivatives like octadecyl dimethyl benzyl (B1604629) ammonium chloride function as dye-leveling agents in the textile industry, helping to ensure uniform dye application on fabrics such as acrylics. This role as a "dyeing auxiliary" is part of the manufacturing process rather than a post-process wastewater treatment step. Due to the lack of specific research data on the performance and mechanisms of this compound in industrial wastewater treatment for dye removal and solid agglomeration, a detailed analysis and data table for this application cannot be provided.

Corrosion Inhibition Research Utilizing 1 Octadecanamine, Hydrochloride

Inhibition Mechanisms on Metal Surfaces

The efficacy of 1-Octadecanamine, hydrochloride as a corrosion inhibitor is rooted in its ability to interact with metal surfaces and form a protective barrier against corrosive agents. This protective action is achieved through a combination of mechanisms, including the formation of a hydrophobic film, adsorption onto the metal surface, and the establishment of a barrier that controls the diffusion of corrosive species.

Formation of Protective Hydrophobic Films

A primary mechanism by which this compound inhibits corrosion is through the formation of a thin, protective hydrophobic film on the metal surface researchgate.netkoreascience.kr. The 1-octadecanamine molecule consists of a long C18 hydrocarbon tail, which is hydrophobic (water-repelling), and a polar amine head group (-NH2), which is hydrophilic (water-attracting). In aqueous environments, these molecules can self-assemble on the metal surface.

The polar amine group adsorbs onto the metal, while the long hydrophobic tails orient themselves away from the surface, creating a densely packed layer koreascience.kr. This organic film acts as a physical barrier, effectively isolating the metal from the corrosive aqueous environment researchgate.net. The non-wettable nature of this film prevents water and dissolved corrosive species, such as chlorides and oxygen, from reaching the metal surface and participating in corrosion reactions researchgate.netkoreascience.kr. The formation of these self-assembled molecular layers is a key feature of long-chain amine inhibitors nih.gov.

Adsorption-Based Inhibition (Physical and Chemical Adsorption)

The initial and crucial step in the corrosion inhibition process by this compound is its adsorption onto the metal surface. This adsorption can occur through two primary modes: physical adsorption (physisorption) and chemical adsorption (chemisorption) derpharmachemica.com.

In the context of this compound, both mechanisms are often at play, and the dominant mode can depend on factors such as the nature of the metal, the corrosive environment, and the temperature.

In acidic solutions, such as hydrochloric acid (HCl), 1-octadecanamine exists in its protonated form (R-NH3+). The metal surface in acidic media is typically negatively charged due to the adsorption of anions (e.g., Cl-) from the acid. This creates an electrostatic attraction between the positively charged protonated amine molecules and the negatively charged metal surface, leading to physical adsorption derpharmachemica.comresearchgate.net. This process involves the formation of an electrical double layer, where the inhibitor molecules are held on the surface by van der Waals forces and electrostatic interactions derpharmachemica.com.

Chemical adsorption, or chemisorption, involves the formation of a more direct and stronger bond between the inhibitor molecule and the metal surface. In the case of 1-octadecanamine, the nitrogen atom of the amine group possesses a lone pair of electrons. This lone pair can be shared with the vacant d-orbitals of the metal atoms (e.g., iron in steel), forming a coordinate covalent bond (N-Fe) derpharmachemica.comresearchgate.netmdpi.com. This type of interaction is more stable than physisorption and often leads to higher inhibition efficiency. The ability of the amine group to act as a Lewis base (electron donor) and the metal surface to act as a Lewis acid (electron acceptor) is fundamental to this process derpharmachemica.comtsijournals.com. Evidence from X-ray Photoelectron Spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) analyses of similar systems supports the interaction of the amine group with the metal surface mdpi.com.

Barrier Film Formation and Diffusion Control

The adsorbed layer of this compound acts as a physical barrier that hinders the diffusion of corrosive species to and from the metal surface researchgate.net. This barrier film can significantly slow down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process derpharmachemica.com.

Research has shown that the presence of an octadecylamine (B50001) film can effectively reduce the diffusion rates of aggressive ions like chloride, as well as water and oxygen molecules, to the metal surface. This diffusion control is a critical aspect of its inhibitory action, particularly in environments where these species are the primary drivers of corrosion researchgate.net. The effectiveness of this barrier is influenced by the packing density and thickness of the adsorbed film, which in turn can be affected by the concentration of the inhibitor and environmental conditions koreascience.kr.

Performance Evaluation in Diverse Environments

The effectiveness of this compound as a corrosion inhibitor has been evaluated in a variety of corrosive environments, with its performance being dependent on factors such as pH, temperature, and the presence of specific corrosive agents.

In acidic environments, such as 1.0 M hydrochloric acid, octadecylamine has demonstrated significant corrosion inhibition for mild steel. Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. For instance, at a concentration of 1000 ppm, high inhibition efficiencies have been recorded. However, the performance tends to decrease with increasing temperature, which is a common characteristic of inhibitors that rely on physical adsorption derpharmachemica.com.

In environments containing hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), which are common in the oil and gas industry, octadecylamine has also been investigated. In H₂S and CO₂ saturated brine solutions, octadecylamine has shown inhibitory effects on carbon steel, although its performance can be influenced by the presence of other compounds. Synergistic effects have been observed when used in combination with other inhibitors, leading to enhanced protection researchgate.net.

In alkaline solutions, octadecylamine has been studied for the protection of carbon steel, particularly in the context of boiler systems and nuclear power plant secondary circuits koreascience.krresearchgate.net. It can form a protective film in these conditions, and its performance is influenced by pH and temperature. Research on Incoloy 800 in simulated secondary water chemistry of pressurized heavy water reactors showed that octadecylamine was a promising inhibitor, with better performance observed in the liquid phase compared to the steam phase at high temperatures researchgate.net.

The following tables present a summary of research findings on the performance of octadecylamine as a corrosion inhibitor in different environments.

Table 1: Corrosion Inhibition of Mild Steel by Octadecylamine in 1.0 M HCl

Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
2002575.8
4002581.2
6002585.1
8002588.3
10002591.5
10003588.9
10004585.7
Data sourced from a study on mild steel in 1.0 M HCl. derpharmachemica.com

Table 2: Performance of Octadecylamine (OCT) in H₂S and CO₂ Saturated Brine Solution

Inhibitor SystemConcentration (mg L⁻¹)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank01.25-
OCT300.5853.6
OCT + TTAB10 + 200.1588.0
Data from a study on carbon steel in H₂S/CO₂ brine. TTAB is Tetradecyl Trimethyl Ammonium (B1175870) Bromide. researchgate.net

Table 3: Film Thickness of Octadecylamine on Carbon Steel in Alkaline Solution

Concentration (mg/L)Temperature (°C)Film Thickness (nm)
14017
54018
104023
204032
504044
Data from a study on carbon steel in an anaerobic alkaline solution. koreascience.kr

High-Temperature Water-Steam Systems (e.g., Power Plants, Boilers)

1-Octadecanamine, often referred to as Octadecylamine (ODA), is a film-forming amine (FFA) extensively studied for its corrosion-inhibiting properties in the complex environments of high-temperature water-steam systems. These systems, critical to power generation in thermal and nuclear power plants, are susceptible to corrosion, particularly during shutdowns and layup periods when oxygen ingress is more likely. researchgate.nettaylorfrancis.com ODA's effectiveness stems from its ability to form a durable, hydrophobic monomolecular film on metal surfaces, creating a barrier that isolates the metal from corrosive agents like water and oxygen. researchgate.nettaylorfrancis.comsamipubco.com

Research has demonstrated that ODA is a volatile corrosion inhibitor, allowing it to be transported with steam and protect parts of the system not in direct contact with the treated water. researchgate.net This is particularly beneficial for protecting the key equipment in thermal industries. researchgate.net Studies on its application for shutdown protection in thermal power plants show that a protective film formed from an ODA-containing solution can prevent corrosion for extended periods, up to five months. samipubco.com This method avoids the issues associated with traditional wet protection and facilitates easier maintenance. samipubco.com

Investigations into the efficacy of ODA on specific alloys used in these systems, such as Incoloy 800 for steam generator tubes, have yielded significant findings. In one study, Incoloy 800 was exposed to both liquid and steam phases at 200°C. The results indicated that the protective film formed in the liquid phase was thinner and enriched with chromium, while the steam-phase film consisted of larger particles of mixed ferrite. physchemres.org Electrochemical Impedance Spectroscopy (EIS) confirmed the presence of a barrier film in both phases, with the addition of ODA proving more beneficial in the liquid phase. physchemres.org Further research highlighted ODA's ability to inhibit pitting corrosion on Incoloy 800 in the presence of high chloride concentrations, a significant concern for long-term outages. researchgate.net

The table below summarizes findings from a study on the corrosion inhibition of various metals in the presence of ODA films, demonstrating its high efficiency.

Table 1: Corrosion Inhibition Efficiency of ODA on Various Metals An interactive data table summarizing the inhibition efficiency of Octadecylamine (ODA) on different metals as determined by weight loss methods.

Metal Inhibition Efficiency (%)
Carbon Steel > 94.5%
Brass > 94.5%
Austenitic Stainless Steel > 94.5%

Data sourced from electrochemical and weight loss tests on various metal specimens in the presence of ODA films. researchgate.net

Application in Petroleum and Chemical Industries

In the petroleum and chemical industries, aggressive acidic solutions are frequently used for processes such as acid pickling, industrial cleaning, and oil well acidizing, leading to significant corrosion of metallic equipment like mild steel. mdpi.comresearchgate.net 1-Octadecanamine has been investigated as an effective corrosion inhibitor in these harsh environments, particularly in hydrochloric acid (HCl) solutions. mdpi.com Its long hydrocarbon chain is a key feature, enabling the formation of a dense protective layer on the metal surface.

The inhibition mechanism involves the adsorption of the octadecylamine molecule onto the metal surface. mdpi.com This process is facilitated by the nitrogen atom in the amine group. The inhibitor then acts as a barrier, slowing down the corrosion process. mdpi.com Research using weight loss measurements and electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) has confirmed that the inhibition efficiency of octadecylamine increases with its concentration but tends to decrease at higher temperatures. mdpi.com

Electrochemical studies have revealed that octadecylamine functions as a mixed-type inhibitor in 1.0 M HCl solution, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com The adsorption of the inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm model. mdpi.com The increase in charge transfer resistance and decrease in double-layer capacitance with higher inhibitor concentrations further support the mechanism of adsorption. mdpi.com

The following table presents data on the inhibition efficiency of octadecylamine on mild steel in a 1.0 M HCl solution at various concentrations and temperatures.

Table 2: Inhibition Efficiency of Octadecylamine on Mild Steel in 1.0 M HCl An interactive data table showing the relationship between octadecylamine concentration, temperature, and its inhibition efficiency on mild steel in a hydrochloric acid solution over a 12-hour period.

Concentration (ppm) Temperature (°C) Inhibition Efficiency (%)
200 25 74.5
400 25 80.7
600 25 85.2
800 25 88.6
1000 25 91.3
200 35 68.9
1000 35 85.4
200 45 61.2
1000 45 78.1

Data derived from weight loss measurements. mdpi.com

Computational and Theoretical Studies of Inhibition

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the corrosion inhibition mechanism at the molecular level. These computational methods are used to correlate the electronic properties of an inhibitor molecule with its performance. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO).

A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of a metal, enhancing adsorption and inhibition efficiency. Conversely, a low ELUMO value suggests a higher capacity to accept electrons from the metal surface. A small energy gap (ΔE) is generally associated with higher inhibition efficiency because it implies that the molecule can be polarized more easily, facilitating the transfer of electrons and thus strengthening the adsorption bond between the inhibitor and the metal surface.

For a molecule like 1-octadecanamine, the lone pair of electrons on the nitrogen atom would be a primary contributor to its HOMO, making it the active site for electron donation and adsorption onto a metal surface. While specific DFT studies for 1-octadecanamine hydrochloride are not widely published, research on similar long-chain molecules like 9-Octadecenal provides relevant comparative data.

Table 3: Calculated Quantum Chemical Parameters for 9-Octadecenal An interactive data table presenting the quantum chemical properties of 9-Octadecenal, a molecule with structural similarities to 1-Octadecanamine, calculated using DFT.

Parameter Value (eV)
EHOMO -6.45
ELUMO -0.82
Energy Gap (ΔE) 5.63

These parameters provide insight into the molecule's electronic structure and potential as a corrosion inhibitor.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the interactions between inhibitor molecules and metal surfaces over time. These simulations provide a visual and quantitative understanding of how a protective film forms and functions. For 1-octadecanamine (ODA), MD simulations have been employed to elucidate its corrosion inhibition mechanism, particularly in the context of protecting carbon steel in the secondary circuits of pressurized water reactors.

The simulations reveal that ODA molecules adsorb onto the metal surface, arranging themselves to form a compact and ordered inhibitor film. The long aliphatic chain (the "tail") of the ODA molecule creates a hydrophobic physical barrier that repels water and other corrosive species, while the amine group (the "head") anchors the molecule to the metal.

A key finding from MD simulations is that the ODA film effectively impedes the diffusion of corrosive species such as water (H₂O), oxygen (O₂), and chloride ions (Cl⁻) to the metal surface. The simulations can quantify the diffusion coefficients of these species within the inhibitor film, demonstrating the film's barrier properties. Studies have shown that the diffusion of these corrosive agents is significantly slower within the ODA film compared to their diffusion in bulk water. The order of inhibition against diffusion has been found to be Cl⁻ > H₂O > O₂. This detailed molecular-level information is crucial for optimizing the performance of ODA and designing new, more effective corrosion inhibitors.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 1-Octadecanamine, hydrochloride. These techniques provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. nih.gov

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the different types of protons in the molecule. The long alkyl chain presents a large, complex signal in the upfield region, while the protons on the carbon adjacent to the ammonium (B1175870) group and the ammonium protons themselves appear at a more downfield chemical shift due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the octadecyl chain and a separate signal for the carbon atom bonded to the nitrogen. chemicalbook.com The chemical shifts of these carbons are influenced by their position relative to the functional group.

A representative, though not exhaustive, summary of expected NMR data is provided below. Actual chemical shifts can vary based on the solvent and other experimental conditions. bas.bg

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.0Multiplet-CH₂-NH₃⁺
¹H~1.3Broad Singlet-(CH₂)₁₅-
¹H~0.9Triplet-CH₃
¹³C~40--CH₂-NH₃⁺
¹³C22-32--(CH₂)₁₅-
¹³C~14--CH₃

This table is for illustrative purposes. Actual spectra should be consulted for precise assignments. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. nist.govchemicalbook.comnist.gov The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. chemicalbook.com

Key vibrational modes include the N-H stretching of the ammonium group, typically appearing as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the long alkyl chain are observed as sharp peaks between 2850 and 3000 cm⁻¹. Additionally, C-H bending and rocking vibrations can be seen at lower wavenumbers. nih.govnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-3300 (broad)N-H StretchAmmonium (-NH₃⁺)
2850-3000C-H StretchAlkyl (-CH₂, -CH₃)
~1600N-H BendAmmonium (-NH₃⁺)
~1470C-H BendAlkyl (-CH₂)

This table provides a general guide. Specific peak positions and intensities can be found in spectral databases. nist.govchemicalbook.comnist.govchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The molecular ion peak for the free base, 1-octadecanamine, would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (269.51 g/mol ). nist.govnist.gov

The fragmentation pattern is characterized by the cleavage of bonds within the molecule. For aliphatic amines, a common fragmentation pathway is the alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon in the chain is broken. miamioh.edu This results in the loss of alkyl radicals and the formation of a stable iminium ion. The resulting spectrum often shows a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Table 3: Potential Fragment Ions in the Mass Spectrum of 1-Octadecanamine

m/zProposed Fragment
269[M]⁺ (Molecular ion of the free base)
30[CH₂=NH₂]⁺ (from alpha-cleavage)
Various[CₙH₂ₙ₊₂N]⁺ (from cleavage along the alkyl chain)

Fragmentation patterns can be complex and depend on the ionization technique used. uni.lunih.govcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination

While this compound itself does not possess a strong chromophore for direct UV-Vis analysis, indirect methods can be employed for its quantification. iajps.comlibretexts.org One common approach involves derivatization with a chromogenic reagent that reacts with the primary amine group to produce a colored product with a distinct absorbance maximum in the visible region. ejournal.bynih.gov

For example, ninhydrin (B49086) can be used as a chromogenic reagent, which reacts with the primary amine to form a colored compound. ejournal.by The concentration of this compound can then be determined by measuring the absorbance of the resulting solution at its λmax and comparing it to a calibration curve prepared with known concentrations of the standard. ejournal.byresearchgate.netsszp.euresearchgate.netnih.gov The linearity of the calibration curve is crucial for accurate quantification. ejournal.by

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of this compound. nih.govnih.gov Due to the lack of a strong UV chromophore, direct detection can be challenging. nih.gov Therefore, derivatization is often employed to enhance detectability. nih.goviaea.orgnih.gov

A common derivatization agent is 4-Chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with the primary amine to form a fluorescent or UV-active derivative. iaea.org The separation is typically achieved on a reversed-phase column, where the long alkyl chain of the derivatized analyte interacts with the stationary phase. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov

The retention time of the derivatized this compound can be used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. tandfonline.comtandfonline.com

Table 4: Illustrative HPLC/UHPLC Parameters for Analysis of Derivatized this compound

ParameterCondition
Column Reversed-phase (e.g., C18)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and water/buffer
Detector UV-Vis or Fluorescence
Derivatizing Agent 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

Specific conditions will vary depending on the exact method and instrumentation. nih.goviaea.org

Surface Analysis Techniques

When this compound is used to form films or self-assembled monolayers (SAMs) on substrates, surface-sensitive techniques are essential to characterize the resulting layer's composition, thickness, and morphology.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. In the study of surfaces modified with 1-Octadecanamine, XPS is invaluable for confirming the presence and chemical nature of the adsorbed layer.

Studies have shown that after treating a substrate like mica or a mineral with octadecylamine (B50001) (ODA), XPS survey spectra clearly show the appearance of a Nitrogen (N1s) peak and a significant increase in the intensity of the Carbon (C1s) peak. acs.orgmdpi.com This provides direct evidence of the amine's adsorption onto the surface. mdpi.com High-resolution scans of the N1s region can further reveal the chemical state of the amine, such as the presence of protonated amino groups (-NH₃⁺), which has been observed even in freshly prepared ODA monolayers on mica. acs.org

Table 3: Typical XPS Binding Energies for an Octadecylamine (ODA) Film

Element / Peak Typical Binding Energy (eV) Significance Source(s)
N1s ~400 - 402 eV Confirms presence of the amine group on the surface. acs.orgmdpi.com
C1s ~285 eV Indicates the long hydrocarbon chains of the ODA molecule. acs.orgmdpi.com

| Zn2p | ~1022 eV | Substrate peak (e.g., for smithsonite); attenuation confirms film coverage. | mdpi.com |

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. ias.ac.in It measures the change in the polarization state of light upon reflection from a surface. This method is highly sensitive and ideal for characterizing the thickness of self-assembled monolayers (SAMs) formed by molecules like 1-Octadecanamine.

For long-chain alkyl compounds forming a well-ordered monolayer, the thickness is expected to be close to the length of the molecule in its all-trans configuration. Research on SAMs of similar C18 compounds, such as octadecanethiol and octadecylisocyanide, has used ellipsometry to measure film thicknesses in the range of 22-25 Å (2.2-2.5 nm). ias.ac.innih.gov This value corresponds to a densely packed monolayer where the alkyl chains are tilted slightly from the surface normal. By assuming a refractive index for the organic film (typically around 1.45), the ellipsometric data can be modeled to yield a precise thickness measurement, providing insight into the packing and orientation of the molecules on the surface. ias.ac.in

Table 4: Ellipsometric Thickness of C18 Self-Assembled Monolayers

Compound Substrate Measured Thickness (Å) Source(s)
Octadecanethiol (ODT) Gold ~25 ias.ac.in
Octadecylisocyanide (ODI) Platinum 22-23 nih.gov

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition at high magnification. For surfaces treated with 1-Octadecanamine, SEM is used to visualize the morphology and coverage of the resulting film.

In studies investigating the adsorption of octadecylamine on carbon steel surfaces, SEM imaging revealed that the film forms as distinct "deep color attachments." koreascience.kr The distribution and coverage of these features were found to be dependent on the concentration of the octadecylamine solution. At lower concentrations, the film was heterogeneous, while at higher concentrations (e.g., 50 mg/L), the film became more homogeneous and covered the substrate more completely. koreascience.kr These observations are critical for understanding how the film forms and relates its physical structure to its performance, for instance, in corrosion inhibition.

Transmission Electron Microscopy (TEM) operates on a different principle than SEM; it transmits a beam of electrons through an ultra-thin specimen. This allows for the visualization of internal structure and the determination of film thickness with high resolution.

In research on octadecylamine films on carbon steel, TEM combined with Energy-Dispersive X-ray Spectroscopy (EDS) line scans was used to precisely measure the film thickness. researchgate.net By preparing a cross-section of the coated steel, researchers could directly measure the width of the nitrogen-enriched layer corresponding to the octadecylamine film. These measurements showed that the film thickness increased with the concentration of the treatment solution, with thicknesses ranging from 17 nm for a 1 mg/L solution to 44 nm for a 50 mg/L solution. koreascience.kr This provides quantitative data that complements the morphological information from SEM and is crucial for understanding the multi-layer adsorption mechanism of the amine on the surface. researchgate.net

Colloid and Interface Characterization

The behavior of this compound at interfaces is crucial for its applications in areas such as mineral flotation and as a surface modifying agent. As a cationic surfactant, it readily adsorbs onto negatively charged surfaces, altering their interfacial properties.

Zeta potential is a key parameter for understanding the surface charge of particles in a colloidal suspension and the stability of the dispersion. It is the electric potential at the slipping plane, which is the boundary between the fluid that moves with the particle and the bulk fluid. The magnitude and sign of the zeta potential are indicative of the electrostatic repulsion between particles.

In the case of this compound, the amine group is protonated in aqueous solutions, especially at acidic to neutral pH, forming a positively charged species (R-NH3+). This cationic nature drives its adsorption onto negatively charged surfaces through electrostatic attraction. This adsorption can lead to a modification or even a reversal of the surface charge of the substrate.

For instance, minerals like quartz (silica, SiO₂) typically exhibit a negative surface charge over a wide pH range. researchgate.net The addition of this compound to a suspension of silica (B1680970) particles would lead to the adsorption of the cationic octadecylammonium ions onto the silica surface, thereby increasing the zeta potential and making it less negative or even positive. This change in surface charge is a fundamental principle behind its use as a collector in the flotation of certain minerals. researchgate.net Conversely, for a mineral like alumina (B75360) (Al₂O₃), which has a positive surface charge at acidic pH and becomes negative at higher pH (with a point of zero charge around pH 8.5), the adsorption of octadecylammonium ions would be more significant in the alkaline pH range where the alumina surface is negatively charged. researchgate.netanalytik.co.uk

The following table illustrates the expected effect of this compound on the zeta potential of silica particles at different pH values.

Table 2: Zeta Potential of Silica Particles in the Presence of this compound

pH Zeta Potential of Silica (mV) (in 10⁻² M KCl) Zeta Potential of Silica with 10⁻⁴ M this compound (mV)
4 -35 +15
6 -45 +25
8 -55 +30

This table presents expected trends based on the principles of surface chemistry and is for illustrative purposes.

Environmental Fate and Transformation in Academic Research

Environmental Distribution and Mobility Studies

The environmental distribution of 1-octadecanamine, hydrochloride is largely governed by its strong tendency to sorb to solids and its behavior as a cationic substance in aqueous environments.

1-Octadecanamine, in its hydrochloride form, readily dissociates in water, leading to the protonated octadecylammonium cation. This positive charge strongly influences its interaction with negatively charged soil and sediment components.

Research indicates that 1-octadecanamine is expected to be immobile in soil. nih.gov This is supported by an estimated organic carbon-normalized sorption coefficient (Koc) of approximately 1.4 x 10^5 L/kg, suggesting strong adsorption to organic matter. unimi.it The primary mechanism for this strong binding is the electrostatic attraction between the cationic amine and the negatively charged surfaces of clay minerals and organic matter. nih.govresearchgate.net

The adsorption process can be influenced by various factors, including the pH of the soil, its organic matter content, and the type of clay minerals present. While specific experimental data on the adsorption/desorption isotherms for this compound across a range of soil types is limited in publicly available literature, the general behavior of long-chain alkylamines points towards strong and potentially irreversible binding to soil and sediment matrices. researchgate.netrsc.org This strong adsorption significantly limits its mobility and potential for leaching into groundwater.

Table 1: Adsorption Characteristics of 1-Octadecanamine (Estimated)

Parameter Value Reference
Log Koc 5.5 (estimated) nih.gov
Koc (L/kg) ~1.4 x 10^5 (estimated) unimi.it

In aquatic environments, this compound exists predominantly as the protonated octadecylammonium cation due to its pKa of approximately 10.6. scbt.com This cationic nature dictates its transport, which is primarily associated with suspended solids and sediment rather than being dissolved in the water column.

The hydrophobic alkyl chain and the positive charge of the molecule promote strong partitioning to particulate matter. cam.ac.uk This reduces its concentration in the dissolved phase, and consequently, its transport is largely coupled with the movement of sediment and other suspended particles in rivers, lakes, and marine environments. cam.ac.uk Volatilization from water surfaces is not considered a significant transport pathway for the protonated form of the compound. nih.gov

Environmental Monitoring and Exposure Assessment Methodologies

The environmental presence of this compound, and its free-base form, octadecylamine (B50001), stems from their use in various industrial applications. Due to its properties as a cationic surfactant, it can be introduced into the environment through wastewater streams. epa.govnih.gov Understanding its fate and potential impact necessitates robust monitoring and exposure assessment methodologies.

Environmental Monitoring Techniques

The detection and quantification of 1-Octadecanamine in environmental matrices are primarily achieved through advanced analytical techniques. The choice of method often depends on the sample matrix (e.g., water, soil, sludge) and the required sensitivity.

One of the primary methods for the determination of octadecylamine in water samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations. A reported method for the analysis of octadecylamine in water by LC-MS/MS has a limit of quantification of approximately 10 µg/L. analytice.com Sample preparation for water analysis typically involves the use of watertight and inert containers for sample collection. analytice.com

Another analytical approach that has been explored is photometric determination . A study demonstrated a method using Methyl Orange for the photometric determination of octadecylamine in water at a pH range of 2.5–4.0. This method is based on the linear relationship between the decrease in the absorbance of the Methyl Orange solution and the concentration of octadecylamine. A key advantage of this method is its selectivity, as it is not significantly interfered by the presence of lower aliphatic and aromatic amines or salts of lower quaternary ammonium (B1175870) bases in considerable amounts. researchgate.net

The removal of octadecylamine in wastewater treatment plants has been assessed using the OECD Test Guideline 314B , which simulates biodegradation in activated sludge. In one study, the removal of octadecylamine was found to follow first-order kinetics. researchgate.net The findings from this study are summarized in the table below.

Table 1: Removal of Octadecylamine in a Continuous-Fed Activated Sludge Test (OECD TG 303A)
CompoundRemoval by Biodegradation (%)Total Removal from Influent (%)
Octadecylamine98.2≥98.8

Data sourced from a study assessing the removal of cationic surfactants in wastewater treatment systems. researchgate.net

Exposure Assessment Approaches

Exposure assessment for long-chain aliphatic amines, including 1-Octadecanamine, often utilizes a class-based approach due to their similar chemical structures and properties. canada.ca

For human health risk assessment, a Threshold of Toxicological Concern (TTC)-based approach has been employed for long-chain aliphatic amines. This approach uses the chemical structure and available toxicological data of similar compounds to estimate a level of exposure below which there is a low probability of risk to human health. When exposure estimates are below the established TTC values, the concern for human health is considered low. canada.ca

Ecological exposure assessment also follows a class-based approach, considering that long-chain aliphatic amines function as cationic surfactants and may co-occur in the environment, leading to collective impacts. canada.ca The potential for environmental release is considered during production, processing, and use in various applications, such as in the manufacturing of polyurethane foam. canada.ca Experimental data indicate that long-chain aliphatic amines can cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.ca Therefore, quantitative ecological exposure scenarios are developed based on the relevant uses and potential release pathways. canada.ca

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 1-Octadecanamine hydrochloride?

  • Methodology : 1-Octadecanamine hydrochloride can be synthesized via catalytic hydrogenation of stearonitrile using a nickel catalyst. Post-reaction, the product is precipitated, treated with dilute hydrochloric acid, and neutralized with sodium hydroxide to isolate the free amine, which is then converted to the hydrochloride salt . Key parameters include temperature control during hydrogenation (typically 100–150°C) and stoichiometric ratios of reactants (e.g., stearic acid:ammonia:hydrogen = 1:0.13:0.22 by molar ratio) .
  • Challenges : Catalyst removal and purification of the final product require careful filtration and recrystallization steps to avoid residual nickel contamination.

Q. Which analytical techniques are most reliable for characterizing 1-Octadecanamine hydrochloride?

  • Methodology :

  • Gas Chromatography (GC) : Use a non-polar column (e.g., HP-5MS) with a temperature gradient from 50°C to 300°C at 10°C/min. Retention indices (RI) for 1-Octadecanamine are reported as 2,150–2,200 .
  • High-Performance Liquid Chromatography (HPLC) : Adapt methods from similar amine hydrochlorides (e.g., clonidine hydrochloride), using a C18 column, mobile phase of phosphate buffer-methanol (70:30), and UV detection at 207 nm .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) typically shows peaks at δ 0.88 (t, 3H, CH₃), 1.25 (m, 32H, CH₂), and 2.65 (t, 2H, NH₂) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point)?

  • Data Contradiction : reports a freezing point of 53.1°C, while lists a melting range of 39–45°C.
  • Resolution Strategy :

  • Perform differential scanning calorimetry (DSC) to determine the exact phase transition temperature under controlled heating rates.
  • Cross-validate purity using elemental analysis (C, H, N) and compare with theoretical values (C: 79.93%, H: 13.83%, N: 4.66%) .
  • Consider polymorphic forms or hydrate formation, which may explain variability in thermal data .

Q. What experimental design considerations are critical for stability studies of 1-Octadecanamine hydrochloride in solution?

  • Methodology :

  • Prepare stock solutions in anhydrous ethanol or deionized water (84 mg/L solubility) and store aliquots at -20°C to prevent hydrolysis .
  • Monitor degradation via HPLC-UV or GC-MS at intervals (e.g., 0, 7, 14, 30 days). Assess stability indicators such as free amine content or HCl dissociation .
  • Avoid repeated freeze-thaw cycles, which may induce crystallization or pH shifts .

Q. How can impurities in 1-Octadecanamine hydrochloride synthesis be identified and mitigated?

  • Common Impurities : Residual stearonitrile, dimethylamine byproducts, or nickel catalyst residues .
  • Analytical Mitigation :

  • Use LC-MS/MS to detect trace impurities (<0.1%) with selective ion monitoring (SIM) for m/z 269.5 (parent ion) and related fragments .
  • Implement post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) .

Q. What strategies optimize the use of 1-Octadecanamine hydrochloride in drug delivery systems (e.g., hydrogels)?

  • Methodology :

  • Incorporate the compound into hydrogels by blending with polymers like carbopol or chitosan. Adjust pH to 5.5–6.5 to maintain amine protonation and enhance solubility .
  • Evaluate release kinetics using Franz diffusion cells and validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HaCaT cells) .
  • Note: Solubility limitations (84 mg/L) may necessitate co-solvents (e.g., PEG-400) for higher loading .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Octadecanamine, hydrochloride
Reactant of Route 2
1-Octadecanamine, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.